tert-Butyl (2-cyanopiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-cyanopiperidin-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanopiperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-cyanopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis makes it feasible for large-scale production, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-cyanopiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyanopiperidine ring to other functional groups.
Substitution: The carbamate group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a variety of carbamate derivatives .
Scientific Research Applications
tert-Butyl (2-cyanopiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
Uniqueness
tert-Butyl (2-cyanopiperidin-4-yl)carbamate is unique due to the presence of the cyanopiperidine ring, which imparts distinct chemical properties and potential biological activities. This sets it apart from other carbamate derivatives and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
PYXOJLZQAZSKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C#N |
Origin of Product |
United States |
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